molecular formula C22H14BrNO5 B11126048 7-Bromo-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126048
M. Wt: 452.3 g/mol
InChI Key: SOLNODVWORZRBR-UHFFFAOYSA-N
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Description

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a chromeno-pyrrole system, and a bromine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated furan derivative with a phenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and a base . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine substituent can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the bromine substituent may produce a hydrogenated derivative.

Scientific Research Applications

7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(furan-2-ylmethyl)phenol
  • 7-Bromo-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its furan ring, chromeno-pyrrole system, and bromine substituent collectively contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C22H14BrNO5

Molecular Weight

452.3 g/mol

IUPAC Name

7-bromo-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14BrNO5/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(25)7-4-12)24(22(27)21(18)29-17)11-15-2-1-9-28-15/h1-10,19,25H,11H2

InChI Key

SOLNODVWORZRBR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)O

Origin of Product

United States

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